Cas no 7478-32-2 (2-(octylamino)-1,2-diphenylethanone;hydrochloride)

2-(octylamino)-1,2-diphenylethanone;hydrochloride structure
7478-32-2 structure
Product name:2-(octylamino)-1,2-diphenylethanone;hydrochloride
CAS No:7478-32-2
MF:C22H29NO
MW:323.47176
CID:980389
PubChem ID:24201052

2-(octylamino)-1,2-diphenylethanone;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(octylamino)-1,2-diphenylethanone,hydrochloride
    • 2-(octylamino)-1,2-diphenylethanone
    • hydrochloride
    • NSC402903
    • NSC-402903
    • DTXSID20639634
    • 7478-32-2
    • 2-(Octylamino)-1,2-diphenylethan-1-one--hydrogen chloride (1/1)
    • 2-(octylamino)-1,2-diphenylethanone;hydrochloride
    • Inchi: InChI=1S/C22H29NO.ClH/c1-2-3-4-5-6-13-18-23-21(19-14-9-7-10-15-19)22(24)20-16-11-8-12-17-20;/h7-12,14-17,21,23H,2-6,13,18H2,1H3;1H
    • InChI Key: DBSODACXMIGNME-UHFFFAOYSA-N
    • SMILES: CCCCCCCCNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl

Computed Properties

  • Exact Mass: 323.22507
  • Monoisotopic Mass: 359.201592
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 11
  • Complexity: 329
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1
  • Boiling Point: 449.9°C at 760 mmHg
  • Flash Point: 129.7°C
  • Refractive Index: 1.539
  • PSA: 29.1
  • LogP: 6.75360

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